Hexahydroramipril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-JBDAPHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99742-35-5 | |
| Record name | Hexahydroramipril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099742355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAHYDRORAMIPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G04V75L6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Degradation Pathways of Hexahydroramipril
Elucidation of Formation Mechanisms During Ramipril (B1678797) Synthesis
The synthesis of Ramipril is a complex process involving multiple steps where undesired by-products can form. google.com Hexahydroramipril is one such process-related impurity. ontosight.ai
Diastereomeric Formation during Ramipril Synthesis
This compound is a diastereomer of Ramipril. ontosight.ai The formation of different diastereomers can occur during synthesis, and separating these can be challenging as they may co-crystallize. researchgate.netgoogleapis.com The specific stereochemistry of this compound is (2S,3aS,6aS)-1-((2S)-2-(((1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid. ontosight.ai The synthesis of Ramipril itself involves the separation of diastereomeric mixtures, highlighting the potential for the formation of various stereoisomers. google.com
Influence of Reaction Conditions on Impurity Generation
The conditions under which the synthesis of Ramipril is carried out can significantly influence the types and quantities of impurities that are generated. researchgate.net Factors such as the choice of solvents and the duration of the reaction can affect the diastereomeric composition of the final product. researchgate.net For instance, the crystallization solvent plays a crucial role in removing undesired impurities without significant loss of the desired product. googleapis.com
Role of Precursors and Intermediates in this compound Formation
The formation of this compound is linked to the precursors and intermediates used in Ramipril synthesis. While specific details on the exact precursors leading to this compound are not extensively documented in the provided search results, the general synthetic pathway of Ramipril involves the reaction of an acid salt of 2-azabicyclo[3.3.0]-octane-3-carboxylic acid benzyl (B1604629) ester with an optically pure acid. google.com Variations or side reactions involving these or subsequent intermediates can lead to the formation of impurities like this compound.
Investigation of Degradation-Induced Generation of this compound
Ramipril is susceptible to degradation under various conditions, which can lead to the formation of several impurities. google.com The main degradation pathways for Ramipril are hydrolysis and cyclization. google.comspectroscopyonline.com
Hydrolytic Degradation Pathways Leading to Impurity Formation
Hydrolysis is a primary degradation pathway for Ramipril. google.comnih.gov The ester group in Ramipril can be hydrolyzed to form Ramipril diacid (Impurity E). google.comspectroscopyonline.com Alkaline conditions, in particular, accelerate the degradation of Ramipril, with a significant product being Ramipril diacid. researchgate.netnih.gov While the direct formation of this compound through hydrolysis of Ramipril is not explicitly detailed, the instability of Ramipril in aqueous environments and at certain pH levels underscores the potential for various degradation products to form. nih.govnih.gov
Oxidative Degradation Contributions (if relevant to its formation)
Oxidative stress is another factor that can lead to the degradation of Ramipril. researchgate.net Studies have shown that Ramipril degrades under oxidative conditions, leading to the formation of various degradation products. researchgate.net For example, an impurity designated as "impurity L" has been identified as being formed through the oxidation of another degradation product, ramipril diketopiperazine (impurity D). spectroscopyonline.com However, the direct formation of this compound as a result of oxidative degradation of Ramipril is not specifically mentioned in the provided search results.
Photolytic Degradation Processes
While Ramipril is susceptible to degradation under various stress conditions, including acidic, neutral, alkaline, oxidative, and thermal stress, it has been found to be stable under photolytic conditions (exposure to UV and visible radiation). researchgate.net Therefore, the formation of this compound through the photolytic degradation of Ramipril is not considered a relevant pathway. researchgate.net
Isothermal and Non-Isothermal Kinetic Studies of Ramipril Degradation Yielding this compound
Kinetic studies are crucial for understanding the rate at which Ramipril degrades to form impurities like this compound under different conditions. Isothermal methods, where temperature is kept constant, have been employed to investigate the solid-state degradation kinetics of Ramipril. nih.gov
One study on the solid-state stability of Ramipril using an isothermal method revealed that the degradation of Ramipril follows first-order kinetics. nih.gov This study focused on the effects of temperature and relative humidity on the degradation rate. The degradation of Ramipril was found to accelerate with increasing temperature, highlighting the thermal lability of the drug. nih.govnih.gov
Non-isothermal kinetic studies, which involve varying the temperature at a constant rate, have also been used to investigate the thermal decomposition of Ramipril. These studies, often employing techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide insights into the thermal stability of Ramipril and the thermodynamic parameters of its decomposition. For instance, TGA has shown that Ramipril is thermally stable up to 103.99°C, beyond which it undergoes a multi-step decomposition.
The following table summarizes the findings from kinetic studies on Ramipril degradation:
Table 1: Summary of Kinetic Studies on Ramipril Degradation
| Study Type | Key Findings | Reference |
|---|---|---|
| Isothermal Solid-State Stability | Ramipril degradation follows first-order kinetics. Degradation is accelerated by increased temperature and relative humidity. | nih.govnih.gov |
| Non-isothermal Thermal Analysis (TGA/DTA) | Ramipril is thermally stable up to 103.99°C. Decomposition occurs in multiple steps at higher temperatures. |
Mechanistic Studies on Impurity Interconversion and Stability
Understanding the relationship between this compound and other impurities, as well as the factors that influence its stability, is essential for controlling its levels in pharmaceutical formulations.
Relationship between this compound and Other Ramipril Impurities (e.g., Diketopiperazine)
During the degradation of Ramipril, several impurities can be formed, including this compound, Ramipril diketopiperazine, and Ramiprilat (B1678798). nih.govnih.govspectralworks.comazolifesciences.com Ramipril diketopiperazine is a significant degradation product formed through an intramolecular cyclization reaction. mdpi.com This reaction involves the formation of a six-membered ring and is a common degradation pathway for ACE inhibitors containing a dipeptide side chain.
Forced degradation studies have shown that under neutral and acidic stress conditions, both Ramiprilat and Ramipril diketopiperazine can be formed. researchgate.net The interconversion between these impurities and their formation from Ramipril is influenced by factors such as pH and temperature.
The following table lists some of the key impurities of Ramipril:
Table 2: Key Impurities of Ramipril
| Impurity Name | Alternate Name | Significance | Reference |
|---|---|---|---|
| This compound | Ramipril related compound C | A diastereomer and significant process impurity. | ontosight.ainih.gov |
| Ramipril diketopiperazine | Impurity E | A major degradation product formed via intramolecular cyclization. | mdpi.comresearchgate.netgoogle.com |
| Ramiprilat | Ramipril diacid | An active metabolite and degradation product. | nih.govnih.govgoogle.com |
Factors Influencing this compound Stability in Pharmaceutical Matrices
The stability of this compound, and Ramipril itself, within a pharmaceutical formulation is influenced by a multitude of factors. slideshare.net These can be broadly categorized into environmental factors and formulation-related factors.
Environmental Factors:
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions. qbdgroup.com
Humidity: The presence of moisture can promote hydrolysis and other degradation pathways. nih.govnih.govqbdgroup.com Ramipril has been shown to be vulnerable to changes in relative humidity. nih.govnih.gov
Light: While Ramipril is photostable, some drug products are stored in light-resistant packaging as a general precaution. researchgate.netqbdgroup.com
Formulation Factors:
Excipients: The inactive ingredients in a formulation can interact with the active pharmaceutical ingredient (API) and affect its stability. nih.govnih.gov Some excipients have been found to stabilize Ramipril. nih.govnih.gov
pH: The pH of the formulation microenvironment can significantly impact the rate and pathway of degradation.
Dosage Form: Solid dosage forms are generally more stable than liquid dosage forms due to the lower mobility of reactants. qbdgroup.com
Packaging: The container and closure system play a critical role in protecting the drug product from environmental factors like moisture. qbdgroup.com
The following table summarizes the key factors that can influence the stability of this compound in pharmaceutical matrices:
Table 3: Factors Influencing this compound Stability
| Factor | Influence on Stability | Reference |
|---|---|---|
| Temperature | Increased temperature accelerates degradation. | qbdgroup.com |
| Humidity/Moisture | Promotes degradation, particularly hydrolysis. | nih.govnih.govqbdgroup.com |
| Excipients | Can either stabilize or destabilize the API. | nih.govnih.gov |
| pH | Affects the rate and pathway of degradation. | |
| Packaging | Protects from moisture and other environmental factors. | qbdgroup.com |
Strategies for Minimizing this compound Formation During Manufacturing
To ensure the quality of the final drug product, it is crucial to implement strategies that minimize the formation of this compound during the manufacturing process.
Process Chemistry Optimization and Control
Optimizing the chemical process is a key strategy for minimizing impurity formation. olemiss.edulongdom.org This involves a systematic approach to refining reaction conditions and other process parameters. sathyabama.ac.inmigrationletters.com Key aspects of process optimization include:
Control of Reaction Conditions: Maintaining tight control over parameters such as temperature, pressure, and reaction time can help to favor the desired reaction pathway and suppress the formation of side products like this compound. numberanalytics.com
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction, and selecting a highly selective catalyst can minimize the generation of unwanted isomers and impurities. longdom.org
Purification Techniques: Implementing effective separation and purification steps is essential for removing impurities from the final product. longdom.org
Process Analytical Technology (PAT): The use of in-process monitoring techniques can provide real-time data on the progress of the reaction, allowing for better control and optimization of the process. numberanalytics.com
By carefully controlling the manufacturing process and understanding the factors that lead to the formation of this compound, it is possible to produce Ramipril of high purity that meets the stringent requirements of regulatory authorities. ontosight.ai
Impact of Excipients on Ramipril Stability and Impurity Profile
Comprehensive studies have shown that Ramipril's stability can be compromised during the tableting process and that it is vulnerable to changes in relative humidity (RH), underscoring the need for protective packaging. nih.govnih.gov The interaction with different excipients can either stabilize the active ingredient or accelerate its degradation. mdpi.com
Research Findings on Excipient Interactions:
Studies have investigated the compatibility of Ramipril and other ACE inhibitors with various pharmaceutical excipients. It has been found that the choice of excipient can alter the primary degradation product. For instance, basic excipients can promote the degradation of Ramipril to its active metabolite, Ramiprilat, while other formulations may lead to the formation of the inactive Ramipril diketopiperazine. google.com
A key factor in excipient-driven degradation is moisture. For example, magnesium stearate (B1226849), a common lubricant, can negatively impact the stability of some ACE inhibitors, particularly under high humidity. tandfonline.comtandfonline.com The hydrolysis of magnesium stearate can create a microenvironment that accelerates the cleavage of ester bonds in the drug substance. tandfonline.com
The following tables summarize findings from studies on the impact of excipients on Ramipril and other ACE inhibitor stability.
Table 1: Effect of Starch on Ramipril Degradation This table illustrates the formation of Impurity D when Ramipril is mixed with starch and subjected to stability testing.
| Formulation | Storage Conditions | Duration | Impurity D (%) |
| Ramipril (1.25 mg) + Starch (130 mg) | 40°C / 75% RH | 1 Month | ~6% |
| Data sourced from patent information detailing Ramipril formulations. google.com |
Table 2: Impact of Lubricants and Humidity on Moexipril (an ACE Inhibitor) Stability This table shows the degradation rate constants for the ACE inhibitor Moexipril when mixed with different lubricants under varying humidity conditions, highlighting the significant impact of excipient choice and moisture.
| Lubricant | Relative Humidity (RH) | Temperature | Degradation Rate Constant (k x 10³) [1/day] |
| Magnesium Stearate | 50.9% | 45°C | 1.83 |
| Magnesium Stearate | 66.5% | 45°C | 3.32 |
| Magnesium Stearate | 76.4% | 45°C | 5.48 |
| Glyceryl Behenate | 76.4% | 45°C | 0.04 |
| Data adapted from a study on the effect of pharmaceutical excipients on ACE inhibitor stability. tandfonline.com |
These findings emphasize that careful selection and control of excipients are paramount in developing stable Ramipril formulations. The use of stabilizing agents, such as magnesium oxide, and controlling moisture content are recognized strategies to minimize the formation of degradation impurities like Ramipril diketopiperazine. google.comgoogle.com Formulating Ramipril into specialized systems, such as polymer-coated pellets in a Multiple Unit Particle System (MUPS), has also been shown to significantly enhance stability against degradation. jyoungpharm.inscholarsresearchlibrary.com
Pharmacological Characterization of Hexahydroramipril
Mechanistic Investigations of Angiotensin-Converting Enzyme (ACE) Inhibition
In Vitro Inhibition Kinetics and Potency Assessment
Quantitative data from in vitro studies, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for hexahydroramipril's activity against ACE, are not available in publicly accessible scientific literature. This information is essential for a precise assessment of its potency as an ACE inhibitor.
Without this data, a direct comparison to the well-documented potency of ramiprilat (B1678798) is not possible.
In Vivo Pharmacological Effects in Preclinical Models
Detailed in vivo studies specifically investigating the pharmacological effects of this compound are not present in the available literature. While the effects of ramipril (B1678797) are well-documented, the specific contributions of its diastereomer, this compound, remain uncharacterized.
Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
There is a lack of specific preclinical data demonstrating the in vivo effects of this compound on the components of the RAAS, such as plasma renin activity, angiotensin II levels, and aldosterone (B195564) concentrations.
Effects on Cardiovascular Parameters (e.g., blood pressure, cardiac function)
No preclinical studies were identified that specifically measured the effects of this compound on cardiovascular parameters like blood pressure in animal models of hypertension or its impact on cardiac function.
Organ Protective Effects in Animal Models (e.g., renal, cardiac)
Similarly, there is no available research that has specifically evaluated the potential organ-protective effects of this compound in animal models of renal or cardiac disease. While ramipril is known for its organ-protective benefits, it is unknown if this compound shares these properties to a similar extent. googleapis.com
Exploration of Potential Off-Target Pharmacological Activities
Off-target pharmacological activities refer to the interactions of a drug or compound with molecular targets other than its intended therapeutic target. wikipedia.org These interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. europeanpharmaceuticalreview.comresearchgate.net The evaluation of off-target effects is a crucial aspect of drug development to ensure a compound's selectivity and minimize potential adverse reactions. europeanpharmaceuticalreview.com
For this compound, which is a diastereomer of ramipril and possesses similar pharmacological activity, the primary on-target activity is the inhibition of the angiotensin-converting enzyme (ACE). ontosight.ai However, comprehensive screening for potential off-target activities is essential to fully characterize its pharmacological profile. Such investigations would typically involve screening against a broad panel of receptors, enzymes, and ion channels to identify any significant interactions.
Currently, publicly available research specifically detailing the comprehensive off-target screening of this compound is limited. However, the general approach to identifying off-target activities involves a variety of in vitro and in silico methods. These can include:
Receptor Binding Assays: To determine the affinity of this compound for a wide range of receptors.
Enzyme Inhibition Assays: To assess its inhibitory activity against various enzymes beyond ACE.
Cell-Based Functional Assays: To evaluate the functional consequences of any identified off-target interactions.
Without specific study data for this compound, a definitive list of its off-target activities cannot be provided. However, it is a standard practice in pharmaceutical development to investigate potential interactions with key antitargets known to be associated with adverse effects, such as the hERG channel and various cytochrome P450 enzymes. wikipedia.org
Comparative Pharmacodynamics and Pharmacokinetics with Ramipril and Ramiprilat
Pharmacodynamics
The primary pharmacodynamic effect of ramipril and its active metabolite, ramiprilat, is the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor. bibliomed.org This results in vasodilation and a decrease in blood pressure. bibliomed.org this compound, being a diastereomer of ramipril, is also reported to have similar pharmacological activity, implying it likely also inhibits ACE. ontosight.ai However, the relative potency and selectivity of this compound compared to ramiprilat would need to be determined through specific enzymatic assays.
Pharmacokinetics
The pharmacokinetic properties of a compound describe its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Bioavailability: Ramipril itself has an oral bioavailability of about 50-60%. nih.gov Food can slow the rate but not the extent of absorption. bibliomed.org
Distribution: Ramipril is rapidly distributed to various tissues. nih.gov Protein binding is approximately 73% for ramipril and 56% for its active metabolite, ramiprilat. nih.govnih.gov
Metabolism: Ramipril is a prodrug that is hydrolyzed in the liver to form the active diacid, ramiprilat. nih.govgoogle.com
Excretion: Elimination of ramipril and its metabolites occurs primarily through urine (about 60%) and feces (about 40%). nih.gov The elimination half-life of ramiprilat is biphasic, with an initial rapid phase and a prolonged terminal phase. nih.gov
Detailed pharmacokinetic data specifically for this compound is not extensively available in the public domain. However, as an impurity, its pharmacokinetic behavior would be a critical factor in determining its potential to accumulate in the body and exert any on-target or off-target effects.
Below is a comparative table summarizing the known pharmacokinetic parameters of ramipril and ramiprilat. Data for this compound would require dedicated clinical studies.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Ramipril | Ramiprilat | This compound |
|---|---|---|---|
| Bioavailability | ~50-60% nih.gov | - (formed in vivo) | Not available |
| Protein Binding | ~73% nih.govnih.gov | ~56% nih.govnih.gov | Not available |
| Metabolism | Prodrug, hydrolyzed to ramiprilat nih.gov | Active metabolite nih.gov | Not available |
| Primary Route of Elimination | Renal and fecal nih.gov | Primarily renal nih.gov | Not available |
| Elimination Half-life | ~2-4 hours (initial phase) nih.gov | Biphasic, with a long terminal phase nih.gov | Not available |
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Ramipril | |
| Ramiprilat | |
| Angiotensin II |
Analytical Methodologies for Hexahydroramipril Profiling
Development and Validation of Chromatographic Techniques for Separation and Quantification
The development of chromatographic methods for impurity profiling is a systematic process aimed at achieving adequate separation of all potential impurities from the active pharmaceutical ingredient (API) and from each other. chromatographyonline.com For hexahydroramipril, this involves creating a method that can resolve it from ramipril (B1678797) and other related substances. pillbuys.com
Reverse-phase HPLC (RP-HPLC) is the most common technique used for the analysis of ramipril and its impurities, including this compound. chromatographyonline.comresearchgate.net Method development focuses on optimizing various parameters to achieve the desired separation.
The choice of stationary phase is a critical factor that governs the selectivity of the separation. chromatographyonline.comrjptonline.org The selection process depends heavily on the physicochemical properties of the analyte, such as its polarity and lipophilicity. rjptonline.org For the analysis of ramipril and its related compounds, which are moderately polar, C18 and C8 columns are frequently employed. mfd.org.mkresearchgate.netderpharmachemica.com
The characteristics of the stationary phase that are optimized include:
Particle Size: Smaller particles lead to higher efficiency and resolution but result in increased backpressure. uhplcs.com
Pore Size: The pore size of the packing material must be suitable for the analyte's size. For small molecules like this compound, smaller pores are generally used. uhplcs.com
Surface Area and Carbon Load: A higher surface area and carbon load on C18 columns can increase retention and may improve the resolution of structurally similar compounds like diastereomers. researchgate.netuhplcs.com
Column Chemistry: Different brands of columns have unique silica (B1680970) treatments and bonding chemistries, which can offer different selectivities. chromatographyonline.com Therefore, screening a set of dissimilar RP-HPLC columns is a common strategy in method development to find the optimal selectivity for challenging separations. chromatographyonline.com
| Parameter | Common Selection for Ramipril/Hexahydroramipril Analysis | Rationale | Reference |
|---|---|---|---|
| Column Type | Reversed-Phase (RP) | Suitable for moderately polar to non-polar compounds. | moravek.com |
| Stationary Phase | C18 (Octadecylsilyl), C8 (Octylsilyl) | Provides good hydrophobic interaction and retention for ramipril and its impurities. C18 offers higher retention. | researchgate.netderpharmachemica.com |
| Particle Size | 5 µm | A standard particle size offering a good balance between efficiency and backpressure for conventional HPLC. | derpharmachemica.com |
| Column Dimensions | e.g., 250 mm x 4.6 mm | Longer columns provide higher plate counts and better resolution. | derpharmachemica.com |
The mobile phase composition, including the organic modifier, aqueous component, and pH, is arguably the most powerful tool for controlling retention and selectivity in RP-HPLC. moravek.commastelf.com
Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. elementlabsolutions.com Acetonitrile generally offers lower viscosity and better UV transparency. mastelf.com The choice and proportion of the organic solvent affect the elution strength and can alter the selectivity of the separation between closely related impurities. elementlabsolutions.com For instance, a mobile phase for ramipril analysis has been developed using a mixture of acetonitrile, methanol, and an aqueous buffer. derpharmachemica.com
pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like this compound. mastelf.com Adjusting the pH relative to the analyte's pKa value can significantly change its retention time and peak shape by suppressing or promoting ionization. mfd.org.mk For separating basic compounds, operating at a low pH (e.g., 2.5-3.5) can lead to better peak shapes and retention. mfd.org.mkderpharmachemica.com Buffers, such as phosphate (B84403) or acetate, are used to maintain a constant pH. rjptonline.org
| Parameter | Example Condition | Effect on Separation | Reference |
|---|---|---|---|
| Organic Modifier | Acetonitrile, Methanol | Affects retention time and selectivity. Acetonitrile often provides sharper peaks. | derpharmachemica.comelementlabsolutions.com |
| Aqueous Phase | Water, often with a buffer | The weak solvent in RP-HPLC. Buffers are used to control pH. | mastelf.com |
| pH | Adjusted to ~3.5 with phosphoric acid | Controls the ionization state of the analyte, impacting retention and peak shape. | derpharmachemica.com |
| Buffer | Potassium dihydrogen orthophosphate (e.g., 0.01 M) | Maintains stable pH for reproducible results. | derpharmachemica.com |
| Mobile Phase Ratio | Acetonitrile:Methanol:Buffer (65:15:20 v/v/v) | The specific ratio is optimized to achieve the desired resolution between the main peak and impurities. | derpharmachemica.com |
For complex samples containing impurities with a wide range of polarities, gradient elution is superior to isocratic elution. scispace.com It allows for the separation of early- and late-eluting peaks in a single run with good resolution and peak shape. scispace.commastelf.com A gradient program involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent. scispace.com
Developing a gradient for impurity analysis often involves:
Scouting Gradient: A wide, fast gradient (e.g., 5% to 95% organic solvent) is run to determine the approximate elution time of all components. researchgate.net
Focused Gradient: Based on the scouting run, a shallower, more focused gradient is designed around the elution time of the main peak and its closely eluting impurities. waters.combiotage.com This decreases the gradient slope in the critical region, which enhances the resolution between adjacent peaks like ramipril and this compound. mastelf.combiotage.com The run time can be kept reasonable by quickly ramping up the solvent strength after the last impurity has eluted to wash the column. waters.com
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Purpose | Reference |
|---|---|---|---|---|
| 0 - 2 | 90 | 10 | Initial Hold | pensoft.net |
| 2 - 20 | 90 -> 40 | 10 -> 60 | Shallow Gradient for Separation | pensoft.net |
| 20 - 22 | 40 -> 10 | 60 -> 90 | Steep Gradient for Column Wash | pensoft.net |
| 22 - 25 | 10 | 90 | Hold for Wash | pensoft.net |
| 25 - 26 | 10 -> 90 | 90 -> 10 | Return to Initial Conditions | pensoft.net |
| 26 - 30 | 90 | 10 | Re-equilibration | pensoft.net |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed compared to traditional HPLC. waters.comorientjchem.org For impurity profiling, where impurities can be present at very low levels and elute close to the main API peak, the enhanced resolution of UPLC is highly advantageous. waters.comlcms.cz
Key benefits of UPLC for this compound analysis include:
Higher Resolution: The increased efficiency allows for baseline separation of closely related impurities, such as diastereomers, which might co-elute in an HPLC method. waters.com
Faster Analysis: Run times can be dramatically reduced from over 40 minutes in HPLC to under 7 minutes in UPLC without compromising the separation, allowing for higher sample throughput. waters.com
Increased Sensitivity: Sharper, narrower peaks result in greater peak height and a better signal-to-noise ratio, which is crucial for quantifying trace-level impurities. orientjchem.org
A stability-indicating UPLC method can be developed using columns like the Acquity BEH C18 (e.g., 100mm x 2.1mm, 1.7µm) and can separate the API from all its degradation products and related substances. chemrj.orgjapsonline.com
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it an excellent alternative or complement to HPLC for impurity profiling. europeanpharmaceuticalreview.comnih.gov Separation in CE is based on the differential migration of charged species in an electric field. lumexinstruments.com
CE is particularly well-suited for:
Analysis of Charged Molecules: As this compound is an ionizable compound, CE can effectively separate it based on its charge-to-size ratio.
Chiral and Isomeric Separations: CE techniques are widely used for the analysis of compounds with stereochemical centers. nih.gov
Orthogonal Selectivity: Since the separation mechanism is fundamentally different from reversed-phase chromatography, CE can resolve impurities that are difficult to separate by HPLC.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be applied. europeanpharmaceuticalreview.com The development of a CE method would involve optimizing parameters like the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation of this compound from ramipril and other impurities. lumexinstruments.com While specific applications of CE for this compound are not extensively documented in the provided results, its successful use for impurity profiling of other drugs suggests its potential applicability. nih.govlumexinstruments.com
Mobile Phase Composition and pH Optimization
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Advanced Spectroscopic and Mass Spectrometric Identification and Quantification
Advanced spectroscopic and mass spectrometric methods are indispensable for the detailed characterization of this compound. These techniques provide in-depth structural information and enable sensitive quantification, which is crucial for meeting stringent regulatory requirements set by pharmacopeias such as the USP and EP. ontosight.ai
Mass spectrometry, particularly when coupled with chromatographic separation, is a cornerstone of impurity profiling in the pharmaceutical industry. resolvemass.caamericanpharmaceuticalreview.com Its high sensitivity and selectivity allow for the detection and structural elucidation of trace-level impurities. sterlingpharmasolutions.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for separating and identifying impurities like this compound from the active pharmaceutical ingredient (API) and other related substances. resolvemass.ca In the analysis of Ramipril, LC-MS/MS has been effectively used to identify various impurities and degradation products. spectroscopyonline.com
For instance, studies have demonstrated the use of LC-MS to analyze Ramipril samples, revealing the presence of known and unknown impurities. spectroscopyonline.com The coupling of LC with MS allows for the acquisition of molecular weight information for each separated component. chromatographyonline.com Further fragmentation of these ions in an MS/MS experiment provides structural data, which is crucial for definitive identification. In a workflow designed to detect Ramipril and its impurities, this compound was one of the related substances identified. azolifesciences.com The fragmentation pattern of the parent drug, Ramipril, has been studied in detail, providing a reference for the characterization of its related compounds. scispace.comsrce.hr For example, the protonated molecule [M+H]⁺ of Ramipril at m/z 417.2384 yields a characteristic fragment ion at m/z 234.14886. srce.hr This knowledge of fragmentation pathways is vital for elucidating the structures of related impurities.
Table 1: LC-MS/MS Data for Ramipril and Related Impurities
| Compound Name | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Ramipril | C₂₃H₃₂N₂O₅ | 417.2 | 234.1, 154.0 |
| This compound | C₂₃H₃₈N₂O₅ | 423.3 | Not specified |
| Ramipril Diketopiperazine | C₂₃H₃₀N₂O₄ | 399.2 | Not specified |
This table is generated based on typical data found in impurity profiling studies of Ramipril. spectroscopyonline.comazolifesciences.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.commeasurlabs.com This capability significantly increases the confidence in the identification of impurities. azolifesciences.com Techniques like Time-of-Flight (ToF) and Orbitrap mass spectrometry offer the high resolution needed for this purpose. americanpharmaceuticalreview.commdpi.com
In the context of Ramipril analysis, HRMS has been used to confirm the identity of the API and its impurities with excellent mass accuracies, often below 2 ppm. azolifesciences.com This level of precision allows for the unambiguous assignment of molecular formulas to detected ions, distinguishing between compounds with the same nominal mass but different elemental compositions. sterlingpharmasolutions.comunivie.ac.at For example, an impurity-spiked Ramipril sample containing this compound was analyzed using a ToF HRMS detector, which successfully detected all compounds with high mass accuracy. azolifesciences.com The ability of HRMS to provide this data is a key advantage over standard single quadrupole mass spectrometers, which only provide nominal mass information. azolifesciences.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for analyzing volatile and semi-volatile impurities. thermofisher.com However, for large, non-volatile, and thermally labile molecules like this compound, direct GC-MS analysis is generally not feasible. These compounds typically require a derivatization step to increase their volatility and thermal stability. researchgate.net
While GC-MS methods have been developed for some Ramipril-related analyses, they often involve derivatization. researchgate.net For instance, a method for Ramipril and its active metabolite Ramiprilat (B1678798) involved methylation and acylation before GC-MS analysis. researchgate.net The applicability of GC-MS/MS for direct trace impurity quantification of this compound is limited due to these structural characteristics. Pyrolysis-GC has been explored for similar complex compounds but can be laborious. japsonline.com Therefore, LC-MS-based methods remain the preferred approach for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of chemical structures. spectroscopyonline.com It provides detailed information about the connectivity of atoms within a molecule. Various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, are employed to fully characterize pharmaceutical compounds and their impurities. conicet.gov.ar
For Ramipril and its related substances, NMR has been instrumental in confirming structures proposed by MS data. spectroscopyonline.com In one study, impurities were isolated using preparative HPLC and then subjected to NMR analysis. spectroscopyonline.com The proton and carbon NMR spectra provided the necessary data to confirm the structure of an impurity, distinguishing it from other isomers. spectroscopyonline.com Although specific NMR data for this compound is not detailed in the provided search results, the general methodology is standard practice in pharmaceutical analysis for the structural confirmation of impurities. For complex nitrosamine (B1359907) impurities of Ramipril, a full suite of NMR experiments (including ¹H, ¹³C, COSY, HSQC, and HMBC) is often required for complete characterization. veeprho.com
Mass Spectrometry (MS) and Hyphenated Techniques for Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for monitoring the degradation of a drug substance over time and under various stress conditions. These methods must be able to separate the intact drug from any degradation products that may form, thus ensuring that the analytical results accurately reflect the drug's stability. nih.govnih.gov
For Ramipril, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated according to ICH guidelines. asianjpr.comresearchgate.netresearchgate.net These methods are designed to resolve Ramipril from its known impurities and degradation products, including Ramiprilat and Ramipril-diketopiperazine, which are formed under stress conditions like acid/base hydrolysis, oxidation, and heat. nih.govresearchgate.netresearchgate.netmdpi.com
Forced degradation studies are a key component of developing these methods. rjptonline.orgwisdomlib.org Ramipril is subjected to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperature, and light) to intentionally produce degradation products. researchgate.netresearchgate.net The resulting mixture is then analyzed to ensure the chromatographic method can adequately separate all components. Studies have shown that Ramipril is particularly susceptible to degradation in alkaline and oxidative environments. asianjpr.com One study identified Ramipril-diketopiperazine (DKP) as the sole degradation product under dry heat conditions. mdpi.comresearchgate.net Another found that under hydrolytic stress, Ramipril degrades into Ramiprilat and the diketopiperazine derivative. nih.govnih.gov
The development of these methods often involves optimizing parameters such as the column type (e.g., C18, C8), mobile phase composition (e.g., buffer pH, organic modifier ratio), flow rate, and detection wavelength. asianjpr.comresearchgate.netresearchgate.net A typical method might use a C18 or C8 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection around 210-240 nm. asianjpr.comresearchgate.net The validation of these methods includes assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure they are fit for their intended purpose in quality control and stability testing. asianjpr.comwisdomlib.org
Table 2: Example of a Validated Stability-Indicating HPLC Method for Ramipril
| Parameter | Condition |
|---|---|
| Column | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ) |
| Mobile Phase | 20 mM Potassium dihydrogen orthophosphate buffer (pH 3) : Acetonitrile (40:60 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Ramipril) | 4.2 min |
| Degradation Observed | Acidic, basic, and oxidative conditions |
This table is based on data from a study on a stability-indicating RP-HPLC method for Ramipril. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ramipril |
| Ramiprilat (Ramipril Diacid) |
| Ramipril-diketopiperazine (DKP) |
| Ramipril isopropyl ester |
| Ramipril methyl ester |
Characterization and Application of this compound Reference Standards
This compound, also identified as Ramipril Related Compound C, is a significant diastereomer and impurity in the synthesis of Ramipril. ontosight.ai The control and monitoring of this impurity are critical for ensuring the quality and efficacy of the final Ramipril drug product. ontosight.ai This necessitates the use of highly purified and well-characterized this compound reference standards. These standards are indispensable tools in analytical chemistry and pharmaceutical quality control, serving as a benchmark for identity, purity, and content assessments. who.intveeprho.com
Qualification and Certification of Reference Materials
The establishment of a reference material for a pharmaceutical impurity like this compound is a rigorous process involving comprehensive characterization to confirm its identity and purity. intertek.com The qualification process ensures the material is suitable for its intended analytical purpose. lgcstandards.com
A distinction is made between Certified Reference Materials (CRMs) and pharmaceutical reference standards. daum.netscribd.com CRMs are produced in accordance with ISO Guides 30 to 35 and are accompanied by a detailed certificate that specifies property values and their uncertainties, establishing traceability to SI units. daum.neteuropean-accreditation.org Pharmaceutical Reference Standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), are established for specific uses outlined in pharmacopoeial monographs. daum.netfree.fr While their certification follows the general principles of ISO guides, the approach is modified to meet the specific demands of the monograph assays. daum.netfree.fr
The qualification of a this compound reference standard, particularly a non-compendial or secondary standard, involves a battery of analytical tests to thoroughly characterize the material. intertek.comslideshare.net This characterization is essential for establishing a new reference standard lot and is repeated periodically to re-qualify the material and extend its expiry date. intertek.com
A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information from the characterization process. glppharmastandards.com
Table 1: Analytical Techniques for this compound Reference Standard Characterization
| Analytical Technique | Purpose in Characterization |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. ontosight.aiglppharmastandards.com |
| Mass Spectrometry (MS or LC-MS) | To confirm the molecular weight and structure of the compound. ontosight.aislideshare.netglppharmastandards.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the chemical structure and confirm identity. slideshare.netglppharmastandards.com |
| Infrared (IR) Spectroscopy | To identify functional groups and provide a molecular fingerprint. glppharmastandards.com |
| Thermogravimetric Analysis (TGA) | To determine the potency, often by assessing water or solvent content. glppharmastandards.com |
| Melting Point | To assess the purity of the crystalline solid. veeprho.com |
This table summarizes common analytical methods used to qualify pharmaceutical reference standards based on information from multiple sources. ontosight.aiveeprho.comslideshare.netglppharmastandards.com
Pharmacopeias like the USP and EP provide primary reference standards for "Ramipril Related Compound C," which is this compound. ontosight.ai These are considered primary standards and can be used to calibrate secondary or in-house working standards. who.intlgcstandards.com Using secondary standards is a practical approach for routine analysis, provided they are traceable to a primary reference substance. who.int
Application in Quality Control and Research Settings
This compound reference standards are crucial for both routine quality control in pharmaceutical manufacturing and for various research and development activities. veeprho.comsynthinkchemicals.com Their use is fundamental to achieving accurate and reproducible analytical results. who.int
In Quality Control (QC) settings, the primary application is in the analysis of Ramipril drug substances and products. synthinkchemicals.com Regulatory guidelines from bodies like the USP and EP set specific limits for the presence of this compound. ontosight.ai QC laboratories use the reference standard to accurately identify and quantify this specific impurity, ensuring that batches of Ramipril meet the required purity specifications before release. ontosight.aisynthinkchemicals.com This is a critical part of Abbreviated New Drug Application (ANDA) filings and routine commercial production. synthinkchemicals.com The reference standards are used in analytical procedures to control impurities as per ICH (International Council for Harmonisation) guidelines. synthinkchemicals.com
In Research Settings , this compound reference standards serve multiple purposes. They are essential during the development and validation of new analytical methods for impurity profiling. lgcstandards.comnih.gov For instance, researchers developing a novel, rapid mass spectrometry method for analyzing Ramipril used a spiked sample containing this compound to test the system's capability for accurate mass confirmation of impurities. spectralworks.com These standards also function as structural elucidation tools and are used to investigate degradation pathways of the active pharmaceutical ingredient (API). veeprho.compharmtech.com
Table 2: Applications of this compound Reference Standards
| Setting | Specific Application | Purpose |
|---|---|---|
| Quality Control | Identification and Quantification in routine testing | To ensure the purity of Ramipril API and drug products by confirming impurity levels are within monograph limits. ontosight.aisynthinkchemicals.com |
| Quality Control | Pharmaceutical Release Testing | To verify that the final product meets all quality attributes before being released to the market. |
| Research & Development | Analytical Method Development & Validation | To serve as a benchmark for creating and validating new, accurate, and precise analytical methods. lgcstandards.comnih.gov |
| Research & Development | System Suitability Testing | To calibrate and verify the performance of analytical instruments, particularly for chromatographic and spectroscopic analyses. veeprho.com |
| Research & Development | Characterization of API | To support the structural identification of impurities and degradation products that arise during synthesis or storage. veeprho.compharmtech.com |
This table outlines the key uses of this compound reference standards in different pharmaceutical environments.
Toxicological and Safety Implications of Hexahydroramipril As an Impurity
Assessment of Genotoxicity and Mutagenicity Potential
Genotoxicity assays are fundamental in safety assessment, as they identify substances that can damage genetic material (DNA), potentially leading to cancer.
The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool to detect the mutagenic potential of a chemical. nih.gov It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) to identify substances that can cause gene mutations. google.com
While data for Hexahydroramipril is not available, studies on other ramipril-related impurities are informative. A key degradation product of ramipril (B1678797), a diketopiperazine derivative (DKP), was found to be non-mutagenic in its pure form. mdpi.comresearchgate.net However, after undergoing a nitrosation procedure to mimic conditions in the stomach (NAP test), the resulting N-nitroso-DKP product induced a positive mutagenic response (base substitution mutations) in the Salmonella typhimurium TA100 strain following metabolic activation. mdpi.comresearchgate.net
Conversely, studies on N-nitroso-ramipril, a potential N-nitrosamine drug substance-related impurity (NDSRI), showed no mutagenic effect in either TA98 or TA100 strains, with or without metabolic activation. viamedica.pl This suggests that not all nitrosated derivatives of ramipril are mutagenic, and the specific structure of the impurity is critical.
Interactive Table: Ames Test Findings for Ramipril-Related Impurities
| Compound | Test Condition | Bacterial Strain | Metabolic Activation | Result | Reference |
|---|---|---|---|---|---|
| Ramipril Diketopiperazine (DKP) | Direct | Not Specified | - | Non-mutagenic | mdpi.comresearchgate.net |
| N-nitroso-DKP | Post-Nitrosation | TA100 | + | Mutagenic | mdpi.comresearchgate.net |
| N-nitroso-ramipril | Direct | TA98, TA100 | +/- | Non-mutagenic | viamedica.pl |
To further assess genotoxic potential, in vitro assays using mammalian cells are employed. These tests can detect cytotoxicity (cell-killing effects) and clastogenicity (ability to cause breaks in chromosomes). nih.gov The in vitro micronucleus test is a common assay for this purpose, identifying small, additional nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. glppharmastandards.com
Experimental assessment of the ramipril degradation product DKP in an in vitro micronucleus assay revealed that it was cytotoxic and potentially aneugenic (causing chromosome loss or gain) at high concentrations. researchgate.net A significant increase in micronuclei was observed relative to the control, suggesting a genotoxic effect limited by a threshold mechanism, as it did not occur at lower, physiologically relevant concentrations. researchgate.net
In contrast, comprehensive testing of N-nitroso-ramipril, a structurally related nitrosamine (B1359907), found it to be non-genotoxic in an in vivo liver comet assay, a test that measures DNA strand breaks. nih.govusp.org
A significant concern for drugs with secondary amine structures, like ACE inhibitors, is their potential to form N-nitrosamine impurities. usp.org These impurities, if genotoxic, often exert their effects after metabolic activation by cytochrome P450 (CYP) enzymes. efpia.eu This activation process can form highly reactive electrophiles that bind to DNA, creating DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating carcinogenesis. nih.gov
However, not all nitrosamines are equally potent. Recent evaluations of N-nitroso derivatives of ACE inhibitors, including N-nitroso-ramipril, have shown that they are often non-mutagenic. nih.govusp.org The reason is believed to be steric hindrance from the molecular structure of the parent drug. For N-nitroso-ramipril, the bulky chemical groups adjacent to the nitrosamine moiety are predicted to inhibit the necessary metabolic bioactivation step, thus preventing the formation of DNA-reactive species. nih.govusp.orgefpia.eu This molecular basis explains the negative results observed in genotoxicity tests for N-nitroso-ramipril. nih.govusp.org
This contrasts with the findings for the nitrosated degradation product, N-nitroso-DKP, which was mutagenic, demonstrating that subtle structural differences can have profound impacts on toxicological outcomes. researchgate.net
In Vitro Mammalian Cell Cytotoxicity and Clastogenicity Assays
Evaluation of Carcinogenic Risk Associated with Impurity Exposure
The evaluation of carcinogenic risk integrates data from genotoxicity assays and other sources to determine if an impurity poses a cancer risk to humans. mdpi.com A distinction is made between genotoxic and non-genotoxic carcinogens, as this influences the risk assessment approach. researchgate.net
For impurities that are positive in genotoxicity assays, a key concern is their potential carcinogenicity. In silico (computer-based) QSAR models initially predicted that the DKP impurity of ramipril could be carcinogenic and genotoxic, though the predictions had insufficient reliability. mdpi.comresearchgate.net These predictions prompted the follow-up in vitro testing which confirmed a genotoxic potential for its nitrosated form. researchgate.net
In Vivo Toxicity Studies and Determination of Safety Thresholds (if available)
In vivo toxicity studies in animals are crucial for understanding the potential health effects of a substance in a whole biological system and for determining safe levels of human exposure. These studies help establish safety thresholds like the No-Observed-Adverse-Effect Level (NOAEL).
Specific in vivo toxicity data for this compound is not publicly available. However, extensive in vivo testing has been conducted on N-nitroso-ramipril in mice. nih.govusp.org These studies, which included the liver comet assay and the Big Blue® transgenic mutation assay, conclusively demonstrated no genotoxic potential in a living organism. nih.govusp.org
Based on these robust negative in vivo findings, it was concluded that N-nitroso-ramipril should not be treated as a typical potent nitrosamine. usp.org Instead of requiring a very low Acceptable Intake (AI) limit (often in the nanogram range), its safety threshold can be determined by the guidance in ICH Q3B for conventional impurities, which allows for higher limits. nih.gov This highlights the importance of generating specific experimental data to avoid unjustified risk classifications. efpia.eu
Immunogenicity and Hypersensitivity Potential of Related Impurities
Immunogenicity is the ability of a substance to provoke an immune response, which can sometimes manifest as a hypersensitivity (allergic) reaction. While the parent drug is the primary focus, impurities can also have immunogenic potential. This can occur if the impurity itself acts as an antigen or as a hapten, which binds to larger proteins to form a complex that the immune system recognizes.
There is no specific information on the immunogenicity or hypersensitivity potential of this compound. However, the parent drug, ramipril, has a known risk of hypersensitivity, including angioedema. While these reactions are generally uncommon, the safety assessment of an impurity would need to consider whether it could contribute to or increase the risk of such reactions. The chemical properties and molecular weight of an impurity are key factors in its potential to be immunogenic.
Overall Impact on the Drug Product's Safety Profile
This compound, identified as Ramipril Related Compound C in pharmacopeial standards, is a notable process-related impurity in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, ramipril. ontosight.ai The presence of any impurity in a final drug product necessitates a thorough evaluation of its potential impact on safety and efficacy. The primary concern with this compound stems from its structural relationship to the active pharmaceutical ingredient (API).
Detailed research findings indicate that this compound is a diastereomer of ramipril and possesses similar pharmacological activity. ontosight.ai This characteristic is central to assessing its toxicological and safety implications. The presence of an impurity with similar pharmacological action to the API can lead to an over-potentiation of the drug's effects. In the case of ramipril, which is used to manage hypertension and heart failure, an excess of pharmacologically active substances could theoretically increase the risk of dose-related adverse effects such as hypotension, dizziness, and other effects associated with excessive vasodilation.
The potential for impurities to impact patient safety is a significant concern in pharmaceutical manufacturing. For instance, studies on other ramipril degradation products, such as its diketopiperazine derivative, have highlighted that impurities can possess their own unique toxicological profiles, including potential mutagenicity of their nitrosation products, which may differ from the parent compound. mdpi.comresearchgate.netnih.gov This underscores the importance of controlling all impurities, including those like this compound, even if they are structurally related to the API.
Table 1: Profile of this compound Impurity
| Characteristic | Description | Source(s) |
|---|---|---|
| Chemical Name | (2S,3aS,6aS)-1-((2S)-2-(((1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid | ontosight.ai |
| Synonyms | Ramipril related compound C, Cyclohexyl Ramipril Analog | ontosight.aisynthinkchemicals.com |
| CAS Number | 99742-35-5 | nih.gov |
| Molecular Formula | C23H38N2O5 | nih.gov |
| Relationship to API | Diastereomer of Ramipril | ontosight.ai |
| Pharmacological Activity | Similar to Ramipril | ontosight.ai |
| Regulatory Status | Specified impurity in USP and EP with defined limits | ontosight.ai |
| Primary Safety Concern | Potential for additive pharmacological effects, contributing to an exaggerated therapeutic response or adverse effects. | Inferred from ontosight.ai |
Risk Mitigation Strategies Based on Toxicological Assessment
The management of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is governed by stringent regulatory guidelines, such as those established by the International Council for Harmonisation (ICH). The toxicological assessment of this compound, which identifies it as a pharmacologically active diastereomer of ramipril, directly informs the strategies required to mitigate any potential risks. ontosight.ai
The cornerstone of risk mitigation for pharmacologically active impurities like this compound is the implementation of strict controls to limit their presence in the final drug product to a safe and acceptable level. These levels are defined in pharmacopeial monographs and are based on toxicological qualification thresholds. ontosight.ai
Key risk mitigation strategies include:
Control of Manufacturing Processes: A thorough understanding of the synthetic route for ramipril is crucial. ontosight.ai Process parameters are optimized to minimize the formation of this compound and other impurities. This involves controlling reaction conditions, purification steps, and the quality of starting materials and reagents.
Establishment of Specification Limits: Regulatory authorities and pharmacopoeias, such as the USP and EP, set explicit limits for this compound in both the active pharmaceutical ingredient and the finished product. ontosight.ai Manufacturers must adhere to these specifications. These limits ensure that patient exposure to the impurity remains well below any level that could be considered a safety risk.
Validated Analytical Methods: Robust analytical methods, primarily high-performance liquid chromatography (HPLC), are developed and validated to accurately detect and quantify the levels of this compound. ontosight.ai These methods are essential for routine quality control testing of raw materials and final product batches to ensure they meet the required specifications.
Quality Risk Management (QRM): Pharmaceutical manufacturers employ QRM principles, as outlined in guidelines like ICH Q9, to identify, analyze, and control risks associated with impurities throughout the product lifecycle. mpa.se This involves a continuous process of risk assessment and review.
Supplier Qualification: For drug product manufacturers, ensuring the quality of the incoming ramipril API is paramount. This involves a robust supplier qualification program to ensure that the API manufacturer has adequate controls in place to manage this compound levels.
Table 2: Risk Mitigation Strategies for this compound
| Strategy | Description | Rationale | Source(s) |
|---|---|---|---|
| Process Chemistry Control | Optimization of the ramipril synthesis and purification processes to minimize the formation of the this compound diastereomer. | Prevents the impurity from being formed in significant quantities at the source. | ontosight.ai |
| Specification Setting | Adherence to strict limits for this compound as defined in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). | Ensures the level of the impurity in the final product is below the threshold that would pose a safety risk. | ontosight.ai |
| Analytical Monitoring | Routine testing of API and drug product batches using validated analytical methods like HPLC. | Confirms that the impurity levels are within the accepted specifications for batch release. | ontosight.ai |
| Quality Risk Management | Application of systematic processes for the assessment, control, communication, and review of risks associated with impurities. | Provides a framework for proactively managing and minimizing potential safety risks. | mpa.se |
Future Perspectives in Hexahydroramipril Research
Development of Advanced Impurity Mitigation and Control Strategies
The proactive management of impurities from the earliest stages of drug development is a critical focus for the pharmaceutical industry. Future strategies for mitigating Hexahydroramipril and other related impurities will move beyond simple detection to encompass a comprehensive understanding of their formation mechanisms. ijpsjournal.com This includes a detailed analysis of the synthetic route, manufacturing processes, and the role of raw materials and excipients. auctoresonline.org
Key areas of development will likely include:
Process Optimization: Refining the synthesis of Ramipril (B1678797) to minimize the formation of this compound. This involves a deep understanding of the reaction kinetics and thermodynamics that lead to this specific impurity.
Crystallization Techniques: The use of advanced crystallization methods is a crucial step in impurity rejection. usp.org Techniques like solubility-limited impurity purge (SLIP) tests can help identify the point at which an impurity forms its own solid phase, allowing for its effective removal. usp.org
Use of Scavengers: For certain types of impurities, such as N-nitrosamines, the use of "scavengers" like antioxidants (e.g., ascorbic acid, ferulic acid) in the formulation has shown promise in inhibiting their formation. ijpsjournal.comusp.org While this compound is a diastereomer and not a nitrosamine (B1359907), the principle of using additives to control impurity formation could be an area of exploration. ontosight.ai
Formulation Adjustments: Factors such as pH, temperature, and moisture content during manufacturing can influence impurity formation. ijpsjournal.comusp.org Future research will focus on optimizing these parameters to create a less favorable environment for the generation of this compound.
Refined Understanding of Long-Term Exposure Safety Profiles of Related Impurities
Ensuring the safety of pharmaceuticals requires a thorough understanding of the potential toxicological effects of any impurities they may contain, even at trace levels. For impurities related to this compound, a refined understanding of their long-term safety profiles is a critical future objective. This involves moving beyond acute toxicity studies to evaluate the potential for chronic effects, including carcinogenicity and mutagenicity. ijpsjournal.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of potentially genotoxic impurities. auctoresonline.orgresearchgate.net The International Council for Harmonisation (ICH) M7 guideline, for instance, provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals. auctoresonline.orgresearchgate.netimmunocure.us Future research will need to definitively characterize the toxicological profile of this compound and its related compounds to ensure that their presence in Ramipril formulations remains well below any level that could pose a risk to patients over a lifetime of use.
Innovation in Analytical Technologies for Trace Impurity Detection and Characterization
The ability to detect and accurately quantify impurities at increasingly lower levels is fundamental to ensuring drug quality and safety. Future advancements in analytical technology will play a pivotal role in the study of this compound.
Innovations are expected in the following areas:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis. researchgate.netnih.gov Future developments will focus on enhancing the sensitivity and resolution of HPLC methods, allowing for the detection of even trace amounts of this compound and other related impurities. researchgate.net The use of Design of Experiments (DoE) can facilitate the rapid optimization of HPLC methods. researchgate.net
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the quantification and structural elucidation of impurities. labmanager.com Advanced techniques like time-of-flight (ToF) mass spectrometry offer high mass accuracy, which is crucial for the confident identification of unknown compounds. waters.com The development of more sensitive and rapid LC-MS/MS methods will be a key area of research. labmanager.com
Method Validation: All analytical methods used for impurity testing must be rigorously validated according to GMP (Good Manufacturing Practices) and ICH guidelines to ensure their reliability and regulatory acceptance. labmanager.com
A recent study highlighted the use of an ACQUITY RDa Detector, a time-of-flight mass spectrometer, which, when combined with RemoteAnalyzer software, allowed for the rapid and accurate detection of Ramipril and four of its related impurities, including this compound, with excellent mass accuracies of ≤2 ppm. waters.com This demonstrates the power of modern analytical platforms in providing routine and reliable access to high-quality data for synthetic chemists. waters.com
Application of Computational Chemistry and In Silico Modeling for Impurity Prediction
Computational chemistry and in silico modeling are rapidly emerging as indispensable tools in pharmaceutical development. tarosdiscovery.com These approaches offer the potential to predict the formation of impurities, thereby enabling the design of cleaner and more efficient synthetic processes from the outset.
Future applications in the context of this compound research include:
Impurity Prediction: AI-assisted tools are being developed to predict the formation of by-products and side-products in chemical reactions. openreview.netresearchgate.net By inputting the primary reactants, reagents, and solvents, these models can generate a list of potential impurities, including those that may arise from the propagation of impurities from one synthetic step to the next. openreview.net This a priori knowledge can significantly accelerate route selection and optimization. openreview.net
Toxicity Prediction: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are increasingly used to predict the toxicological properties of chemical compounds. immunocure.us These models can assess the potential for mutagenicity and carcinogenicity based on the chemical structure of an impurity, in line with regulatory guidelines like ICH M7. immunocure.us This allows for an early assessment of the potential risks associated with impurities like this compound.
Molecular Modeling: Simulating the interactions between molecules at an atomic level can provide deep insights into reaction mechanisms and potential toxicological pathways. immunocure.uschemrxiv.org This can aid in understanding how this compound is formed and how it might interact with biological systems.
Integration of Real-World Data and Pharmacovigilance for Impurity-Related Adverse Events
Pharmacovigilance, the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem, is a critical component of post-marketing surveillance. The integration of real-world data (RWD) and real-world evidence (RWE) will play an increasingly important role in monitoring the long-term safety of pharmaceuticals and identifying any potential adverse events that may be linked to impurities.
While the HOPE (Heart Outcomes Prevention Evaluation) trial demonstrated the significant benefits of Ramipril in a high-risk population, ongoing surveillance is essential. nih.gov Future pharmacovigilance efforts will leverage large healthcare databases and advanced data analytics to monitor for any unexpected safety signals that could potentially be attributed to impurities. This proactive approach to safety monitoring will be crucial for ensuring the continued favorable benefit-risk profile of Ramipril and other established medicines.
Harmonization of Global Regulatory Standards for Pharmaceutical Impurities
The globalization of the pharmaceutical industry necessitates the harmonization of regulatory standards for impurities across different regions. Organizations like the International Council for Harmonisation (ICH) and the World Health Organization (WHO) are actively working towards this goal. researchgate.netwho.int
The primary objectives of these harmonization efforts include:
Establishing Consistent Quality Standards: Ensuring that all pharmaceutical products, regardless of where they are manufactured or marketed, adhere to the same high standards for quality and purity. who.int
Facilitating Regulatory Convergence: Streamlining the regulatory review process by promoting the acceptance of common technical documents and testing methodologies. who.int
Enhancing Patient Safety: Protecting patients worldwide by ensuring that the levels of impurities in their medicines are controlled to within safe limits.
The ICH M7 guideline for genotoxic impurities and the ICH Q-series of guidelines on quality are prime examples of successful harmonization efforts. researchgate.netlabmanager.com Future work will focus on the continued development and implementation of these and other harmonized standards to address emerging challenges, such as the control of nitrosamine impurities, and to ensure a consistent global approach to the regulation of all pharmaceutical impurities, including this compound. auctoresonline.orgnih.gov
Q & A
Q. How should researchers critically evaluate conflicting literature on this compound’s metabolic pathways?
- Methodological Answer : Prioritize studies with transparent methodology (e.g., detailed LC-MS/MS parameters) and cross-reference species-specific metabolism (e.g., human vs. rodent liver microsomes). stresses assessing data provenance, such as whether studies used certified reference materials . Use tools like SciFinder to map citation networks, identifying consensus or outliers, as suggested in ’s literature review framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
